Cas no 669050-70-8 (1H-Indazole-4-carbaldehyde)
1H-Indazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazole-4-carbaldehyde
- 1H-Indazole-4-carboxaldehyde
- 4-Formylindazole
- 1H-indazol-4-carboxaldehyde
- PubChem22512
- 4-Formyl-1H-indazole
- FPJXNCKSPFGQGC-UHFFFAOYSA-N
- BCP23454
- BBL103971
- STL557781
- RP01487
- PB12386
- SY035919
- AB0026159
- TR-0
- J-504681
- MFCD06738279
- CS-W020008
- AM20040988
- EN300-303677
- Z1198169738
- AKOS005255304
- MS-20732
- SCHEMBL261171
- A8997
- DTXSID70665443
- 669050-70-8
- FT-0647569
- AC-29552
- DB-023091
-
- MDL: MFCD06738279
- Inchi: 1S/C8H6N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-5H,(H,9,10)
- InChI Key: FPJXNCKSPFGQGC-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC2=C1C=NN2
Computed Properties
- Exact Mass: 146.04800
- Monoisotopic Mass: 146.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 1
Experimental Properties
- Boiling Point: 358.3℃ at 760 mmHg
- PSA: 45.75000
- LogP: 1.37540
1H-Indazole-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
1H-Indazole-4-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F11365-5g |
1H-Indazole-4-carbaldehyde |
669050-70-8 | 95% | 5g |
12474.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F11365-1g |
1H-Indazole-4-carbaldehyde |
669050-70-8 | 95% | 1g |
3118.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA735-1g |
1H-Indazole-4-carbaldehyde |
669050-70-8 | 98+% | 1g |
872.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA735-50mg |
1H-Indazole-4-carbaldehyde |
669050-70-8 | 98+% | 50mg |
78.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA735-250mg |
1H-Indazole-4-carbaldehyde |
669050-70-8 | 98+% | 250mg |
364CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0343-10g |
1H-indazole-4-carbaldehyde |
669050-70-8 | 95% | 10g |
$680 | 2023-09-07 | |
| Frontier Specialty Chemicals | F11365-500 mg |
4-Formylindazole |
669050-70-8 | 500mg |
$ 84.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | F11365-1 g |
4-Formylindazole |
669050-70-8 | 1g |
$ 126.00 | 2022-11-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825217-1g |
1H-indazole-4-carbaldehyde |
669050-70-8 | ≥95% | 1g |
653.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA735-5g |
1H-Indazole-4-carbaldehyde |
669050-70-8 | 98+% | 5g |
3928.0CNY | 2021-08-05 |
1H-Indazole-4-carbaldehyde Suppliers
1H-Indazole-4-carbaldehyde Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1H-Indazole-4-carbaldehyde
Introduction to 1H-Indazole-4-carbaldehyde (CAS No: 669050-70-8)
1H-Indazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 669050-70-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the indazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The presence of a formyl group at the 4-position of the indazole ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising scaffold for the discovery of novel therapeutic agents.
The structure of 1H-Indazole-4-carbaldehyde consists of a benzene ring fused to a pyrrole ring, with an additional nitrogen atom incorporated into the system. The formyl group (-CHO) at the 4-position introduces electrophilic characteristics, facilitating various chemical transformations such as condensation reactions, nucleophilic additions, and oxidation processes. These properties make it an essential building block in the synthesis of more complex molecules, particularly in the development of small-molecule drugs targeting neurological disorders, infectious diseases, and cancer.
In recent years, there has been a surge in research focused on indazole derivatives due to their demonstrated pharmacological effects. 1H-Indazole-4-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of indazole-based inhibitors that exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, derivatives of this compound have shown promise in modulating kinases and other enzymes involved in cancer signaling pathways.
One of the most compelling aspects of 1H-Indazole-4-carbaldehyde is its role in the development of compounds with anti-inflammatory properties. Researchers have leveraged its structural framework to design molecules that interact with inflammatory pathways, offering potential treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The formyl group at the 4-position allows for further functionalization, enabling the creation of analogs with tailored biological activities.
The pharmaceutical industry has also explored 1H-Indazole-4-carbaldehyde as a precursor for antiviral agents. Studies have demonstrated its utility in synthesizing indazole derivatives that inhibit viral replication by targeting essential components of viral enzymes. This has opened up new avenues for developing treatments against RNA viruses, including those responsible for influenza and hepatitis C. The versatility of this compound underscores its importance as a synthetic intermediate in drug discovery pipelines.
Furthermore, 1H-Indazole-4-carbaldehyde has found applications in the field of neurology. Researchers have investigated its potential as a precursor for compounds that modulate neurotransmitter systems involved in cognitive function and mood regulation. Indazole-based molecules have shown promise in preclinical studies as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify the indazole core through chemical transformations allows for fine-tuning of pharmacological properties, making it an attractive scaffold for medicinal chemists.
The synthesis of 1H-Indazole-4-carbaldehyde typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between appropriate carbonyl compounds and amidines or hydrazines derived from indazole precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In conclusion, 1H-Indazole-4-carbaldehyde (CAS No: 669050-70-8) is a versatile and highly reactive heterocyclic compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern medicinal chemistry.
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